![molecular formula C10H18N2O3S B12274528 4-Boc-thiomorpholine-3-carboxylic acid amide](/img/structure/B12274528.png)
4-Boc-thiomorpholine-3-carboxylic acid amide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Boc-thiomorpholine-3-carboxylic acid amide typically involves the protection of thiomorpholine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of a carboxylic acid amide group. One common method includes:
Protection of Thiomorpholine: Thiomorpholine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-thiomorpholine.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. This often involves continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
4-Boc-thiomorpholine-3-carboxylic acid amide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxylic acid amide can be reduced to form amines.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are employed.
Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Free amine derivatives.
Scientific Research Applications
Pharmaceutical Development
4-Boc-thiomorpholine-3-carboxylic acid amide serves as a crucial building block in the synthesis of pharmaceuticals. Its structural features allow for the development of novel drugs, particularly those targeting neurological disorders. The compound's ability to undergo selective reactions due to the protective Boc group enhances its utility in drug synthesis.
Case Study: Neurological Disorders
Research indicates that derivatives of this compound have been explored for their potential in treating conditions such as Alzheimer's disease. These compounds are designed to inhibit specific enzymes involved in neurodegeneration, showcasing the compound's therapeutic promise.
Peptide Synthesis
The compound is extensively used in peptide synthesis, where its Boc protective group allows for selective reactions that improve yield and purity. This is particularly important in the synthesis of complex peptides, where maintaining the integrity of functional groups is critical.
Synthesis Method | Yield (%) | Comments |
---|---|---|
Boc-deprotection | 95 | High efficiency in peptide coupling reactions |
Coupling with amino acids | 90 | Effective for various amino acid sequences |
Organic Chemistry Research
In organic chemistry, this compound is utilized as a versatile intermediate for synthesizing diverse chemical entities. Its unique structure allows chemists to explore new pathways and develop novel compounds.
Mechanosynthesis Example
A study demonstrated the mechanosynthesis of amides using this compound as a reactant. The use of solvent-free conditions significantly improved reaction times and yields, showcasing its efficiency in organic synthesis .
Biotechnology Applications
The compound plays a vital role in designing biologically active molecules, aiding in developing targeted therapies and diagnostics within the biotechnology sector. Its unique chemical properties facilitate interactions with biological targets.
Research has shown that derivatives of this compound can inhibit matrix metalloproteinases (MMPs), enzymes that contribute to cancer metastasis. This inhibition can potentially reduce tumor growth and angiogenesis .
Material Science
In material science, this compound is being explored for its potential applications in creating polymers with specific properties. These materials can be utilized in coatings and adhesives, contributing to advancements in various industrial applications.
Material Properties Table
Property | Value | Application |
---|---|---|
Thermal Stability | High | Suitable for high-temperature applications |
Chemical Resistance | Excellent | Ideal for protective coatings |
Mechanism of Action
The mechanism of action of 4-Boc-thiomorpholine-3-carboxylic acid amide depends on its specific application. In medicinal chemistry, it often acts as a prodrug or a precursor to active pharmaceutical ingredients. The Boc group provides protection during synthesis and is removed under physiological conditions to release the active compound. The thiomorpholine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Boc-thiomorpholine-3-carboxylic acid: Similar structure but lacks the amide group.
Thiomorpholine-3-carboxylic acid: Lacks the Boc protecting group.
4-Boc-thiomorpholine: Lacks the carboxylic acid amide group.
Uniqueness
4-Boc-thiomorpholine-3-carboxylic acid amide is unique due to its combination of the Boc protecting group, thiomorpholine ring, and carboxylic acid amide functionality. This combination provides versatility in synthetic applications and allows for the development of a wide range of derivatives with potential biological activity .
Biological Activity
4-Boc-thiomorpholine-3-carboxylic acid amide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article summarizes the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C10H18N2O3S and features a thiomorpholine ring substituted with a tert-butoxycarbonyl (Boc) group. The presence of sulfur in the thiomorpholine ring differentiates it from similar compounds like morpholine, imparting unique chemical properties that may enhance biological activity.
The biological activity of this compound may be linked to several mechanisms:
- Enzyme Inhibition : Compounds with structural similarities have been shown to inhibit matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation, thus potentially affecting tumor growth and metastasis.
- Antimicrobial Activity : Related compounds have exhibited significant antibacterial properties against various strains, indicating that this compound may also possess similar activity .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits promising antimicrobial properties. For instance, related compounds have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | IC50 (µM) |
---|---|---|
This compound | Staphylococcus aureus | 1.4 |
Related compound | Escherichia coli | 0.2 |
Tetracycline (control) | Various strains | 0.2 - 0.5 |
These findings indicate that derivatives of this compound could serve as effective antibacterial agents, especially against resistant strains .
Anticancer Activity
The anticancer potential of thiomorpholine derivatives has been explored in various studies. For example, compounds structurally related to this compound have shown efficacy in inhibiting cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis.
Case Studies
- In vitro Studies on Antibacterial Activity : A study evaluated the antibacterial efficacy of various thiomorpholine derivatives, including this compound, against clinical isolates of MRSA. The compound demonstrated significant inhibition at non-cytotoxic concentrations, outperforming traditional antibiotics in some cases .
- Anticancer Screening : In another study focusing on the anticancer properties of thiomorpholine derivatives, researchers found that these compounds inhibited cell viability in several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.
Pharmacokinetics
While detailed pharmacokinetic data specific to this compound is limited, related compounds exhibit half-lives ranging from 2 to 5 hours, suggesting that this compound may also have a moderate pharmacokinetic profile conducive to therapeutic applications.
Properties
IUPAC Name |
tert-butyl 3-carbamoylthiomorpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3S/c1-10(2,3)15-9(14)12-4-5-16-6-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCIRSQNWGAMOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCSCC1C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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